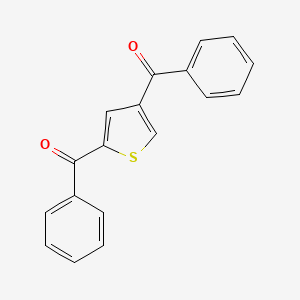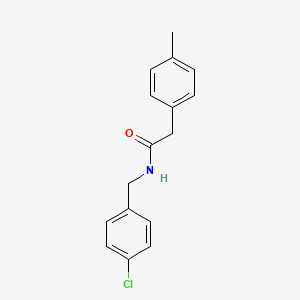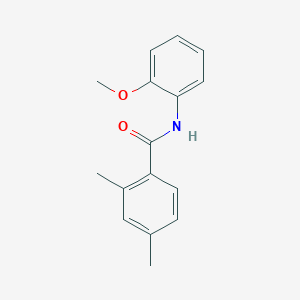
2,4-thienediylbis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-thienediylbis(phenylmethanone) is a chemical compound that belongs to the family of thienyl ketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 2,4-thienediylbis(phenylmethanone) is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2,4-thienediylbis(phenylmethanone) has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Studies have shown that 2,4-thienediylbis(phenylmethanone) can potentially be used for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
実験室実験の利点と制限
One of the advantages of using 2,4-thienediylbis(phenylmethanone) in lab experiments is its ease of synthesis and availability. It can also be easily modified to improve its properties and potential applications. However, one of the limitations of using 2,4-thienediylbis(phenylmethanone) is its low solubility in water, which can limit its potential applications in aqueous systems.
将来の方向性
There are several future directions for the research on 2,4-thienediylbis(phenylmethanone). One of the potential areas of research is to explore its potential applications in material science, including the development of new materials with improved properties. Another area of research is to investigate its potential applications in drug delivery systems. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,4-thienediylbis(phenylmethanone) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, and it has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biochemical and physiological effects and has the potential to be used for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, including the reaction of 2-thiophenecarboxaldehyde with benzil in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-thiophenecarboxaldehyde with benzophenone in the presence of a catalyst such as triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
科学的研究の応用
2,4-thienediylbis(phenylmethanone) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that 2,4-thienediylbis(phenylmethanone) can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(4-benzoylthiophen-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMOUZZPZRFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoylthiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)




![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)


